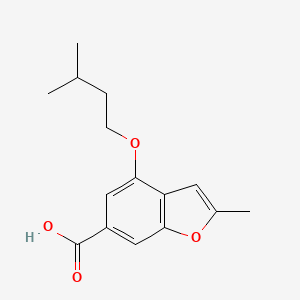

4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid

Description

4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid is a benzofuran derivative characterized by a 2-methyl substituent on the benzofuran core, a carboxylic acid group at position 6, and an isopentyloxy (3-methylbutoxy) chain at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzofurans, which often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties.

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

2-methyl-4-(3-methylbutoxy)-1-benzofuran-6-carboxylic acid |

InChI |

InChI=1S/C15H18O4/c1-9(2)4-5-18-13-7-11(15(16)17)8-14-12(13)6-10(3)19-14/h6-9H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

MSLGPAXMGWDDQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OCCC(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylbenzofuran with isopentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Metabolic Stability : Unlike M3 (), which undergoes hydrolytic cleavage of its amide bond, the isopentyloxy group in the target compound is less prone to enzymatic hydrolysis, suggesting improved metabolic stability.

Functional Group Impact : The carboxylic acid at position 6 enhances hydrogen-bonding capacity compared to ester derivatives (), influencing target binding and solubility.

Biological Activity

4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological and pathological processes, including cancer progression and respiratory diseases. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a benzene ring fused to a furan ring, with a carboxylic acid functional group. Its structural formula can be represented as follows:

This structure is significant for its interaction with biological targets.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that benzofuran-based carboxylic acids, including derivatives similar to 4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid, exhibit inhibitory effects on various isoforms of carbonic anhydrases (CAs). The following table summarizes the inhibitory constants () for several related compounds:

| Compound | Target Isoform | (μM) |

|---|---|---|

| 9b | hCA IX | 0.91 |

| 9e | hCA IX | 0.79 |

| 9f | hCA IX | 0.56 |

| 9c | hCA II | 3.1 |

| 11a | hCA II | 35.7 |

These findings suggest that compounds with similar structures to 4-(Isopentyloxy)-2-methylbenzofuran-6-carboxylic acid can effectively inhibit hCA IX and hCA II, which are relevant in cancer treatment due to their role in tumor growth and metastasis .

Apoptotic Induction

In addition to CA inhibition, some studies have indicated that certain benzofuran derivatives can induce apoptosis in cancer cell lines. For instance, compound 9e led to significant increases in early and late apoptotic phases in MDA-MB-231 breast cancer cells, with early apoptosis rising from 0.47% (control) to 8.11%, and late apoptosis from 0.31% to 23.77% . This apoptotic activity suggests a potential therapeutic role for derivatives of this compound in cancer therapy.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives for their CA inhibitory activities. The study highlighted the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions on the benzofuran ring significantly influenced their inhibitory potency against different CA isoforms .

Example Study

In one experimental setup, researchers synthesized a series of derivatives and tested their efficacy against MbtI, an enzyme relevant in bacterial infections. The compound exhibited an IC50 value of approximately 51.9 μM, indicating moderate inhibitory activity . These results underscore the potential for further development of benzofuran-based compounds as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.